molecular formula C18H18N4O2 B12013956 N'~1~,N'~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide CAS No. 29816-35-1

N'~1~,N'~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide

Cat. No.: B12013956
CAS No.: 29816-35-1
M. Wt: 322.4 g/mol
InChI Key: WZTXYSAPKCVHNM-IWGRKNQJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide typically involves the condensation reaction between ethanedihydrazide and two equivalents of an aldehyde, such as benzaldehyde . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

While specific industrial production methods for N’~1~,N’~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide groups to amines.

    Substitution: The phenylethylidene groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Produces corresponding oxides or carboxylic acids.

    Reduction: Yields amines or hydrazines.

    Substitution: Results in substituted phenylethylidene derivatives.

Mechanism of Action

The mechanism of action of N’~1~,N’~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide groups can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and pathways, contributing to its biological effects .

Properties

CAS No.

29816-35-1

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N,N'-bis[(E)-1-phenylethylideneamino]oxamide

InChI

InChI=1S/C18H18N4O2/c1-13(15-9-5-3-6-10-15)19-21-17(23)18(24)22-20-14(2)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,21,23)(H,22,24)/b19-13+,20-14+

InChI Key

WZTXYSAPKCVHNM-IWGRKNQJSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)N/N=C(/C1=CC=CC=C1)\C)/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)C(=O)NN=C(C)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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